molecular formula C9H9BrN2 B11719361 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine

3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine

Cat. No.: B11719361
M. Wt: 225.08 g/mol
InChI Key: KROMXLIAJMFFRQ-UHFFFAOYSA-N
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Description

3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions or multicomponent reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

    Oxidation Products: N-oxides of imidazo[1,2-a]pyridine.

    Reduction Products: Dehalogenated imidazo[1,2-a]pyridines.

Mechanism of Action

The mechanism of action of 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Biological Activity

3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. Research indicates that imidazo[1,2-a]pyridines exhibit a range of biological activities including antimicrobial, anti-inflammatory, anticancer, and more.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}BrN3_{3}
  • SMILES : CC1=C(N2C=CC=CC2=N1)Br
  • InChI : InChI=1S/C8H7BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,1H3

Antimicrobial Activity

Research has demonstrated that imidazo[1,2-a]pyridines possess significant antimicrobial properties. For instance, studies indicate that compounds within this class can effectively inhibit the growth of various bacterial strains. A notable finding is that 3-bromo-substituted analogues showed approximately 50% inhibition against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM for active compounds .

CompoundMIC (μM)Activity
Compound A0.03Potent against Mtb
Compound B0.5Moderate activity
This compound~0.5Significant inhibition

Anticancer Properties

The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer potential. Several studies have reported that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, the compound was evaluated for its ability to inhibit cancer cell growth in vitro and showed promising results against specific types of tumors .

Anti-inflammatory Effects

Compounds in the imidazo[1,2-a]pyridine family have been noted for their anti-inflammatory properties. They act as modulators of inflammatory pathways and have been investigated for their potential use in treating conditions characterized by excessive inflammation .

Study on Antitubercular Activity

A significant study focused on the antitubercular activity of imidazo[1,2-a]pyridine derivatives found that certain modifications enhance activity against multidrug-resistant strains of Mtb. The study reported that compounds with bromine substitutions at specific positions exhibited improved efficacy compared to their non-brominated counterparts .

Synthesis and Structure-Activity Relationship (SAR)

Research into the synthesis of this compound has revealed various synthetic pathways that yield high purity products with significant biological activity. Structure-activity relationship studies have shown that modifications to the imidazo ring can enhance or diminish biological effects .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-2,8-dimethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-6-4-3-5-12-8(10)7(2)11-9(6)12/h3-5H,1-2H3

InChI Key

KROMXLIAJMFFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C

Origin of Product

United States

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